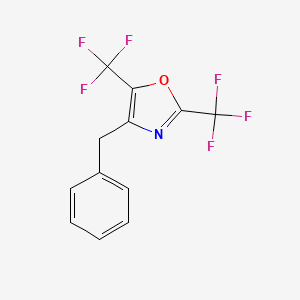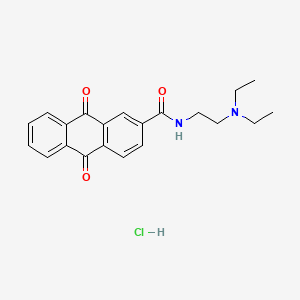
5-Dimethylamino-6-azauracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Dimethylamino-6-azauracil is a heterocyclic compound with the molecular formula C5H8N4O2 It is a derivative of 6-azauracil, which is known for its various biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dimethylamino-6-azauracil typically involves the reaction of 6-azauracil with dimethylamine. One common method includes the use of N,O-Bis(trimethylsilyl)acetamide (BSA) as a silylating agent. The reaction is carried out in an anhydrous solvent such as chloroform under nitrogen atmosphere . The mixture is stirred at room temperature until a clear solution is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through crystallization or other purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Dimethylamino-6-azauracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted azauracil compounds.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Dimethylamino-6-azauracil involves its interaction with specific molecular targets. It is known to inhibit enzymes involved in nucleotide biosynthesis, such as orotidylic acid decarboxylase . This inhibition leads to a depletion of nucleotide pools, affecting DNA and RNA synthesis and ultimately inhibiting cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Azauracil: The parent compound, known for its antimicrobial and anticancer properties.
5-Fluorouracil: A well-known anticancer drug that also targets nucleotide biosynthesis.
2-Thio-6-azauridine: A derivative with antibacterial activity against various strains of bacteria.
Uniqueness
5-Dimethylamino-6-azauracil is unique due to the presence of the dimethylamino group, which imparts specific chemical and biological properties. This modification enhances its potential as a therapeutic agent and a building block for further chemical synthesis.
Propriétés
Numéro CAS |
4956-06-3 |
|---|---|
Formule moléculaire |
C5H8N4O2 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
6-(dimethylamino)-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C5H8N4O2/c1-9(2)3-4(10)6-5(11)8-7-3/h1-2H3,(H2,6,8,10,11) |
Clé InChI |
WFGXRCYNKCGOPE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NNC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propan-2-yl bis[(2,2-dimethylaziridin-1-yl)]phosphinate](/img/structure/B13999425.png)

![Benzo[c]cinnoline-1,10-diamine](/img/structure/B13999447.png)


![4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine](/img/structure/B13999459.png)

![(4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13999465.png)





